molecular formula C7H12Cl2N2S B1590244 2-Dimethylaminomethyl-4-thiazolylmethylchloride hydrochloride CAS No. 82586-71-8

2-Dimethylaminomethyl-4-thiazolylmethylchloride hydrochloride

Cat. No. B1590244
CAS RN: 82586-71-8
M. Wt: 227.15 g/mol
InChI Key: VJJZXQCIDAQYNQ-UHFFFAOYSA-N
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Description

2-Dimethylaminomethyl-4-thiazolylmethylchloride hydrochloride (DMATMC-HCl) is a synthetic organic compound that has been used in a wide range of scientific research applications. It is a novel compound with a unique structure and chemical properties, and has been used in a variety of laboratory experiments to study its biochemical and physiological effects.

Scientific Research Applications

Synthesis of Structurally Diverse Libraries

2-Dimethylaminomethyl-4-thiazolylmethylchloride hydrochloride, through its derivative forms, has been utilized in synthesizing structurally diverse compounds. For example, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related ketonic Mannich base, has shown efficacy in various alkylation and ring closure reactions. These reactions have led to the generation of a wide range of compounds including dithiocarbamates, thioethers, and various NH-azoles (Roman, 2013).

Catalysis in Acylation Reactions

4-(N,N-Dimethylamino)pyridine hydrochloride, a similar DMAP salt, has been used as a recyclable catalyst in the acylation of inert alcohols and phenols. This process, which operates under base-free conditions, has been thoroughly investigated to understand its reaction mechanism (Liu et al., 2014).

Corrosion Inhibition

Derivatives of 2-Dimethylaminomethyl-4-thiazolylmethylchloride hydrochloride, specifically benzothiazole derivatives, have been studied as corrosion inhibitors for carbon steel in acidic environments. These inhibitors have demonstrated high efficiency and stability in preventing corrosion, offering a promising application in materials science (Hu et al., 2016).

Antimicrobial Agents

Novel thiazole derivatives incorporating pyridine moieties, related to 2-Dimethylaminomethyl-4-thiazolylmethylchloride hydrochloride, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown potential as DNA gyrase inhibitors and exhibited significant antibacterial and antifungal activities (Khidre & Radini, 2021).

Synthesis of Fluorinated Compounds

In the field of organic synthesis, derivatives of 2-Dimethylaminomethyl-4-thiazolylmethylchloride hydrochloride have been used to create fluorinated purines and thiapurines. These compounds are notable for their application in medicinal chemistry and drug development (Iaroshenko et al., 2007).

properties

IUPAC Name

1-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2S.ClH/c1-10(2)4-7-9-6(3-8)5-11-7;/h5H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJZXQCIDAQYNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC(=CS1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20519508
Record name 1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20519508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride

CAS RN

140176-74-5, 82586-71-8
Record name 2-Thiazolemethanamine, 4-(chloromethyl)-N,N-dimethyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140176-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20519508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-(Dimethylamino)ethanethioamide (0.382 g, 3.24 mmol), 1,3-dichloroacetone (0.453 g, 3.56 mmol) and sodium bicarbonate (0.301 g, 3.56 mmol) was stirred in 1,2-dichloroethane (4 mL) at room temperature for 24 h. The reaction mixture was filtered and the filter cake was washed with 1,2-dichloroethane. The filtrate was added dropwise to a cooled (ice bath) solution of thionyl chloride (0.260 mL, 3.56 mmol) in 1,2-dichloroethane (2 mL). The solution was stirred at 70° C. for 0.5 h and then cooled to room temperature. The brown mixture was filtered and washed with 1,2-dichloroethane to afford N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine hydrochloride as a brown solid (0.550 g, 2.42 mmol, 75% yield). 1H NMR (400 MHz; D2O): 2.79 (s, 6H); 4.52 (s, 2H); 4.61 (s, 2H); 7.60 (s, 1H).
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Synthesis routes and methods II

Procedure details

Five g. of 4-chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline was added to 25 ml. of 1,2-dichloroethane, and 2.1 g. of sulfuryl chloride in 10 ml. of 1,2-dichloroethane was added. An exothermic reaction heated the mixture to 35° as soon as the addition began, so the mixture was cooled while the addition was made. The mixture was then stirred at ambient temperature for 1 hour, and was then heated to 42° for a short time. A 2-phase mixture formed, and the oily portion was removed and dissolved in 10 ml. of methanol. The methanol was removed under vacuum, and the residue was partially dissolved in 10 ml. of methanol, and then precipitated by addition of 25 ml. of ethyl acetate. The mixture was then cooled in the freezer, and the crystals were filtered off, washed with ethyl acetate and dried under vacuum at 30° to obtain 1.4 g. of the desired product, which was identified by nmr analysis as being substantially identical with the product of Example 5.
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Synthesis routes and methods III

Procedure details

A mixture of 118 g. of dimethylaminothioacetamide, 92.4 g. of sodium bicarbonate, 140 g. of 1,3-dichloropropanone and 600 ml. of 1,2-dichloroethane was stirred at ambient temperature for 24 hours, and was then filtered. To the filtrate, at ice-bath temperature, was added 131 g. of thionyl chloride, dropwise. One hundred ml. of additional 1,2-dichloroethane was added, and the mixture was stirred for 2 hours at ambient temperature and then for 1 hour under reflux. The mixture was then chilled overnight, warmed to ambient temperature and filtered. The filter cake was washed with 200 ml. of 1,2-dichloroethane and blown dry, and the solids were dried overnight under vacuum to obtain 202.5 g. of the desired product, substantially identical to the product of Example 5.
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Synthesis routes and methods IV

Procedure details

Ten g. of 4-chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline was dissolved in 50 ml. of 1,2-dichloroethane, and to it was added 8.6 g. of thionyl chloride dissolved in 30 ml. of 1,2-dichloroethane. The mixture was stirred at ambient temperature overnight, and then was stirred at 35° for 35 minutes and then for 1 hour at 50°. The mixture was cooled to 5° and filtered, and the solids were washed with 1,2-dichloroethane, and then were slurried in 20 ml. of methanol and 50 ml. of ethyl acetate. The crystals were then recovered by filtration and dried to obtain 6.4 g. of relatively pure product, m.p. 137°-140°. The product was identified by nmr analysis in DMSO-D6, on a 60 mHz instrument, which analysis showed characteristic features at δ3.05 (s, 6H); 4.85 (s, 2H); 4.90 (s, 2H); 7.85 (s, 1H).
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Synthesis routes and methods V

Procedure details

To a 500 ml. flask were added 260 ml. of 1,2-dichloroethane, 52.7 g. of dimethylaminothioacetamide, hydrochloride, 48.2 g. of 1,3-dichloropropanone and 63 g. of sodium bicarbonate. The mixture was stirred overnight, and was filtered. The filter cake was washed with 250 ml. of 1,2-dichloroethane, and the combined filtrates were added to a 1000 ml. flask and cooled in an ice bath. To it was added dropwise 30.7 ml. of sulfuryl chloride. The mixture was seeded with crystals of authentic product, and the mixture was allowed to warm to 30° and was stirred for 30 minutes after the addition was complete. It was then heated to 60° and stirred for 30 minutes more, and cooled to ambient temperature. It was then filtered, the filter cake was washed with 100 ml. of 1,2-dichloroethane, and it was blown dry with nitrogen. The solids were then dried under vacuum at 45° to obtain 75.3 g. of the desired product. The product was confirmed to be substantially identical to that of Example 5 by tlc analysis, using the system described above.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Dimethylaminomethyl-4-thiazolylmethylchloride hydrochloride
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2-Dimethylaminomethyl-4-thiazolylmethylchloride hydrochloride
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2-Dimethylaminomethyl-4-thiazolylmethylchloride hydrochloride
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2-Dimethylaminomethyl-4-thiazolylmethylchloride hydrochloride
Reactant of Route 5
2-Dimethylaminomethyl-4-thiazolylmethylchloride hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Dimethylaminomethyl-4-thiazolylmethylchloride hydrochloride

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